molecular formula CF3NaS B13150225 Sodium trifluoromethanethiolate

Sodium trifluoromethanethiolate

Cat. No.: B13150225
M. Wt: 124.06 g/mol
InChI Key: HAHNVVSCHJZHNE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium Trifluoromethanethiolate (NaSCF3) is a valuable reagent designed for research use only, serving as a versatile nucleophilic trifluoromethylthiolation agent in organic synthesis and drug discovery . It functions as a potent source of the SCF3 anion, enabling the efficient introduction of the trifluoromethylthio group into a wide range of organic electrophiles, such as alkyl and aryl halides . The incorporation of SCF3 groups into target molecules is a critical strategy in medicinal chemistry and materials science, as this highly lipophilic and electron-withdrawing moiety can significantly alter a compound's properties . Research indicates that introducing trifluoromethylated groups can dramatically enhance a molecule's hydrophobicity and improve its ability to cross cell membranes via passive diffusion, which is crucial for developing agents with enhanced bioavailability . This makes Sodium Trifluoromethanethiolate particularly useful for synthesizing novel pharmaceuticals, agrochemicals, and advanced materials, providing researchers with a powerful tool to modulate the metabolic stability, conformational behavior, and overall biological activity of their target compounds .

Properties

Molecular Formula

CF3NaS

Molecular Weight

124.06 g/mol

IUPAC Name

sodium;trifluoromethanethiolate

InChI

InChI=1S/CHF3S.Na/c2-1(3,4)5;/h5H;/q;+1/p-1

InChI Key

HAHNVVSCHJZHNE-UHFFFAOYSA-M

Canonical SMILES

C(F)(F)(F)[S-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium trifluoromethanethiolate can be synthesized through several methods. One common approach involves the reaction of sodium hydride with trifluoromethanesulfenyl chloride (CF₃SCl) in anhydrous conditions. Another method includes the reaction of sodium fluoride with trifluoromethylsulfenyl fluoride (CF₃SF) under controlled conditions .

Industrial Production Methods: In industrial settings, sodium trifluoromethanethiolate is often produced by the reaction of sodium sulfide with trifluoromethyl iodide (CF₃I) in the presence of a suitable solvent. This method ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium trifluoromethanethiolate undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

Sodium trifluoromethanethiolate is primarily utilized in trifluoromethylthiolation reactions , where it serves as a source of the trifluoromethylthio group (CF₃S). This reaction is vital for enhancing the chemical and physical properties of target compounds.

Key Reactions:

  • Nucleophilic Substitution : Sodium trifluoromethanethiolate can act as a nucleophile, participating in substitution reactions to form trifluoromethylthio-substituted organic compounds.
  • Radical Mechanisms : Under specific conditions, it can also engage in radical reactions, further expanding its utility in synthetic chemistry.

Biological Applications

The introduction of the trifluoromethylthio group into biologically active molecules can significantly alter their pharmacokinetic properties. This has led to its exploration in pharmaceuticals and agrochemicals .

Pharmaceutical Development:

  • Sodium trifluoromethanethiolate is being investigated for its potential to synthesize new drug candidates that exhibit improved efficacy and reduced toxicity. The trifluoromethylthio group can enhance metabolic stability and bioavailability.

Industrial Applications

In industrial settings, sodium trifluoromethanethiolate is employed in the production of specialty chemicals. Its unique reactivity allows for the development of materials with enhanced stability and performance characteristics.

Examples of Industrial Use:

  • Production of specialty polymers and coatings that require specific electronic properties.
  • Development of agrochemicals with improved efficacy against pests and diseases due to enhanced biological activity.

Comparison with Related Compounds

Sodium trifluoromethanethiolate can be compared to other fluorinated reagents such as sodium trifluoromethanesulfinate (CF₃SO₂Na) and trifluoromethanesulfonyl chloride (CF₃SO₂Cl). While all these compounds are used for introducing fluorinated groups into organic molecules, sodium trifluoromethanethiolate stands out due to its ability to introduce the trifluoromethylthio group under milder conditions.

CompoundFunctionalityKey Features
Sodium TrifluoromethanethiolateTrifluoromethylthiolationMild reaction conditions, enhances biological activity
Sodium TrifluoromethanesulfinateTrifluoromethylationMore reactive under oxidative conditions
Trifluoromethanesulfonyl chlorideSulfonylation and trifluoromethylationRequires reductive conditions

Case Studies and Research Findings

Recent studies have highlighted various applications of sodium trifluoromethanethiolate:

  • Trifluoromethylthiolation of Aromatic Compounds : Researchers have demonstrated successful reactions involving sodium trifluoromethanethiolate that lead to the formation of diverse aromatic compounds with improved properties .
  • Synthesis of Biologically Active Molecules : Investigations into drug candidates have shown that incorporating the trifluoromethylthio group can significantly improve pharmacological profiles .
  • Industrial Synthesis : Case studies have documented its use in synthesizing specialty chemicals that require specific functional properties, showcasing its versatility.

Mechanism of Action

The mechanism by which sodium trifluoromethanethiolate exerts its effects involves the transfer of the trifluoromethylthio group to target molecules. This transfer can occur through nucleophilic substitution or radical mechanisms, depending on the reaction conditions. The trifluoromethylthio group can significantly alter the electronic and steric properties of the target molecules, leading to changes in their reactivity and stability .

Comparison with Similar Compounds

Sodium/Potassium Trifluoromethanethiolate (NaSCF₃/KSCF₃)

  • Reactivity : Alkali metal salts (Na⁺/K⁺) are nucleophilic SCF₃ sources but are often generated in situ due to instability. KSCF₃, formed from AgSCF₃ and KBr, decomposes to thioketone (F₂C=S), enabling cascade reactions like allenyl thiocyanate synthesis .
  • Applications: Limited direct use due to instability but critical intermediates in thiocyanation and sigmatropic rearrangements .

Silver(I) Trifluoromethanethiolate (AgSCF₃)

  • Reactivity : Acts as both a nucleophilic and electrophilic SCF₃ source. Participates in radical reactions and dehydroxytrifluoromethylthiolation of alcohols .
  • Applications :
    • Synthesis of trifluoromethyl aryl sulfides via coupling with aryl iodides .
    • Direct conversion of alcohols to SCF₃ derivatives using tetra-n-butylammonium iodide .
    • Radical trifluoromethylthiolation of alkenes .

Copper(I) Trifluoromethanethiolate (CuSCF₃)

  • Reactivity : Facilitates Cu-mediated SCF₃ transfer. Used in one-pot syntheses of fluorinated heterocycles .
  • Applications: Synthesis of 2,2-difluoro-1,3-benzoxathioles from o-bromophenols . Preparation of S-trifluoromethyl esters via trifluoromethylthiolation of acid chlorides .

Tetramethylammonium Trifluoromethanethiolate ((Me₄N)SCF₃)

  • Reactivity : Bench-stable reagent with dual nucleophilic/electrophilic behavior. Generates thiocarbonyl fluoride (F₂C=S) under acidic conditions .
  • Applications :
    • Synthesis of isothiocyanates from primary amines at room temperature .
    • Site-selective C–S bond formation in Pd(I)-catalyzed reactions .

Stability and Handling Considerations

  • Silver and Copper Salts : Require inert storage (N₂/Ar) due to air sensitivity .
  • Alkali Metal Salts (Na⁺/K⁺) : Typically generated in situ due to hygroscopicity and thermal instability .

Functional Group Tolerance and Limitations

  • AgSCF₃ : Tolerates alcohols, amines, and halides but may require iodide additives for activation .
  • (Me₄N)SCF₃ : Compatible with aryl iodides and bromides but ineffective for chlorides in Pd catalysis .
  • CuSCF₃: Limited to activated substrates (e.g., acid chlorides, o-bromophenols) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.